molecular formula C20H20N2O3S2 B2553566 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 922668-73-3

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2553566
CAS No.: 922668-73-3
M. Wt: 400.51
InChI Key: KQOLGRFYEWTEKH-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,4-dimethylphenyl group at the 4-position and a 2-(ethylsulfonyl)benzamide moiety at the 2-position. This structure places it within a broader class of thiazole derivatives, which are frequently explored for their biological activities, including kinase inhibition, anti-inflammatory effects, and enzyme modulation .

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-16(18)19(23)22-20-21-17(12-26-20)15-10-9-13(2)11-14(15)3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOLGRFYEWTEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing 2-aminothiazoles. As demonstrated in, this involves:

Step 1: Bromination of 1-(2,4-dimethylphenyl)ethan-1-one
Reacting 1-(2,4-dimethylphenyl)ethan-1-one with CuBr₂ in acetic acid at 80°C yields 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (90% yield). The α-bromination is critical for subsequent cyclization.

Step 2: Cyclocondensation with Thiourea
Treatment of the α-bromo ketone with thiourea in ethanol under reflux (4-6 hr) generates 4-(2,4-dimethylphenyl)thiazol-2-amine. The reaction proceeds via nucleophilic attack of thiourea's sulfur at the α-carbon, followed by cyclization and elimination of HBr. Purification via recrystallization from ethanol affords the amine in 80% yield.

Preparation of 2-(Ethylsulfonyl)benzoyl Chloride

Sulfonation and Oxidation Sequence

As outlined in, the ethylsulfonyl group is introduced through a two-step process:

Step 1: Thioether Formation
2-Mercaptobenzoic acid reacts with ethyl iodide in alkaline medium (K₂CO₃/DMF) to yield 2-(ethylthio)benzoic acid. This step achieves 85% conversion with minimal over-alkylation.

Step 2: Oxidation to Sulfone
Treatment with 3 equivalents of m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C quantitatively oxidizes the thioether to the sulfone. Alternative oxidants like H₂O₂/CH₃COOH show lower efficiency (72% yield).

Step 3: Acyl Chloride Formation
The carboxylic acid is activated using oxalyl chloride (2.2 eq) in anhydrous DCM with catalytic DMF. After 3 hr at room temperature, evaporation under reduced pressure provides 2-(ethylsulfonyl)benzoyl chloride as a pale yellow solid (94% purity by HPLC).

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Adapting the method from, 4-(2,4-dimethylphenyl)thiazol-2-amine (1.0 eq) is treated with 2-(ethylsulfonyl)benzoyl chloride (1.2 eq) in dichloromethane at 0°C, using pyridine (3.0 eq) as base. After stirring at room temperature for 12 hr, workup with 5% NaHCO₃ followed by silica gel chromatography (hexane/EtOAc 3:1) affords the product in 68% yield.

Coupling Reagent-Mediated Approach

For acid-sensitive substrates, EDCI/HOBt-mediated coupling proves effective. A mixture of 2-(ethylsulfonyl)benzoic acid (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in DMF is pre-activated for 30 min before adding the amine. Reaction at 25°C for 24 hr achieves 75% conversion, with purification via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

Alternative Synthetic Pathways

One-Pot Thiazole Assembly

Modifying the procedure in, a mixture of 2-(ethylsulfonyl)benzamide (1.0 eq), 1-(2,4-dimethylphenyl)-2-bromoethanone (1.05 eq), and thiourea (1.2 eq) in ethanol is refluxed for 8 hr. This tandem cyclization-amidation approach directly yields the target compound in 58% yield, though purity requires subsequent recrystallization from CH₂Cl₂/hexane.

Late-Stage Sulfonation

N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(ethylthio)benzamide undergoes oxidation with Oxone® (2.5 eq) in MeOH/H₂O (4:1) at 50°C for 6 hr. This method circumvents the need for handling sulfonyl chlorides but gives lower yields (63%) due to over-oxidation byproducts.

Analytical Characterization Data

Table 1: Spectroscopic Properties of N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=8.0 Hz, 1H), 7.85-7.78 (m, 2H), 7.45 (d, J=8.0 Hz, 1H), 7.15 (s, 1H), 6.98 (d, J=8.0 Hz, 1H), 3.45 (q, J=7.5 Hz, 2H), 2.34 (s, 3H), 2.30 (s, 3H), 1.32 (t, J=7.5 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 167.8 (C=O), 152.1 (thiazole C-2), 141.2 (quat. Ar), 138.5 (SO₂), 134.7-122.3 (Ar), 56.4 (CH₂CH₃), 21.4/20.7 (CH₃), 14.1 (CH₂CH₃)
HRMS (ESI+) Calculated for C₂₀H₂₁N₂O₃S₂ [M+H]⁺: 409.0984, Found: 409.0981
IR (ATR) 1675 cm⁻¹ (C=O), 1320/1145 cm⁻¹ (SO₂ asym/sym), 1550 cm⁻¹ (thiazole C=N)

Optimization Studies and Yield Improvements

Solvent Screening:
Dichloromethane outperforms THF and DMF in Schotten-Baumann reactions, minimizing sulfonate ester formation. Polar aprotic solvents like DMF increase reaction rates but necessitate lower temperatures (0-5°C) to prevent decomposition.

Stoichiometry Effects:
A 1.2:1 molar ratio of acyl chloride to amine maximizes conversion while minimizing dimerization. Excess acyl chloride (>1.5 eq) leads to 12-15% bis-acylated byproducts.

Additive Screening:
DMAP (0.1 eq) accelerates coupling rates by 40% without compromising yield, likely through nucleophilic catalysis of the acylium intermediate.

Industrial-Scale Considerations

Process Safety:
Exothermic risks during sulfonation require jacketed reactors with precise temperature control (-5 to 0°C). Quaternary ammonium salts (e.g., Aliquat 336) enable phase-transfer catalysis in oxidation steps, reducing reaction time from 8 hr to 2 hr.

Green Chemistry Metrics:

  • Atom economy: 78% for Hantzsch route vs. 65% for coupling approaches
  • E-factor: 18 kg waste/kg product (Schotten-Baumann) vs. 32 kg (EDCI-mediated)

Continuous Flow Synthesis: Microreactor systems achieve 92% conversion in 30 min for the amidation step, compared to 12 hr in batch mode. This reduces solvent consumption by 60% through improved mass transfer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.

    Reduction: Reduction reactions can target the benzamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, potentially forming new amide or thiazole derivatives.

Scientific Research Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide group are key structural features that enable these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Aromatic vs. Heteroaromatic Substitutions
  • Pyridinyl Substitutions: Compounds like 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () replace the 2,4-dimethylphenyl group with a pyridinyl ring.
  • Bromophenyl Substitutions : Compound 2D291 (N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, ) incorporates a bromine atom, increasing molecular weight and polar surface area, which may improve target engagement but reduce cell permeability .
Alkyl and Sulfonamide Modifications
  • Benzenesulfonamide Derivatives : N-[4-(2,4-Dimethylphenyl)thiazol-2-yl]benzenesulfonamide () replaces the ethylsulfonyl-benzamide group with a simpler benzenesulfonamide. This simplification reduces steric bulk but may diminish electronic effects critical for activity .
  • Piperidinylsulfonyl Groups : Compound 2E151 () features a piperidinylsulfonyl group, introducing a basic nitrogen that could enhance solubility and modulate pharmacokinetics compared to the neutral ethylsulfonyl group .

Positional Isomerism of Functional Groups

  • Ethylsulfonyl Placement : The target compound’s ethylsulfonyl group is at the 2-position of the benzamide, whereas Compound 7b (4-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, ) places it at the 4-position. This positional shift may alter binding orientation in target proteins, affecting potency .

Physicochemical Properties

  • Solubility and Lipophilicity : The ethylsulfonyl group balances hydrophilicity and lipophilicity, contrasting with more polar pyridinyl derivatives () and more lipobic bromophenyl analogs ().
  • Thermal Stability : Similar thiazole derivatives () exhibit melting points ranging from 120–250°C, suggesting the target compound’s stability aligns with this class .

Comparative Data Table

Compound Name Thiazole Substituent Sulfonyl/Benzamide Group Key Biological Activity Reference
Target Compound 2,4-Dimethylphenyl 2-(Ethylsulfonyl)benzamide Under investigation
Compound 7b () Pyridin-2-yl 4-(Ethylsulfonyl)benzamide Synthetic intermediate
Compound 2D216 () 2,5-Dimethylphenyl 4-(Piperidin-1-ylsulfonyl) NF-κB potentiation
N-[4-(2,4-Dimethylphenyl)thiazol-2-yl]benzenesulfonamide () 2,4-Dimethylphenyl Benzenesulfonamide Kinase inhibition studies

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H20_{20}N2_2O3_3S2_2
  • Molecular Weight : 400.5 g/mol
  • CAS Number : 919753-68-7

The compound features a thiazole ring, a benzamide group, and an ethylsulfonyl substituent. These structural components are crucial for its biological activity, particularly in targeting specific enzymes or receptors involved in various diseases.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
  • Introduction of the 2,4-Dimethylphenyl Group : This is done using Friedel-Crafts acylation with 2,4-dimethylbenzoyl chloride.
  • Formation of the Benzamide Group : The thiazole derivative is reacted with 2-aminobenzoyl chloride in the presence of a base such as triethylamine.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cell cycle regulation or apoptosis pathways. Molecular docking studies suggest that it binds effectively to target proteins, disrupting their function and leading to increased apoptosis in cancer cells .
  • Case Study : A study involving a series of thiazole derivatives demonstrated that modifications in the benzamide group significantly impacted anticancer activity. Compounds with electron-withdrawing groups showed enhanced potency against various cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Compounds similar to this benzamide have shown promising antibacterial activity against strains such as Staphylococcus epidermidis. The presence of the thiazole ring contributes to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis .

Research Findings Summary Table

Activity Type Mechanism Reference
AnticancerInhibition of cell cycle enzymes; apoptosis induction,
AntimicrobialDisruption of bacterial cell wall; membrane permeability,

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